4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

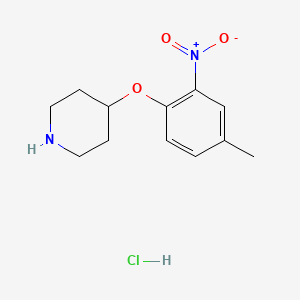

The systematic identification of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound bears the official Chemical Abstracts Service registry number 1220034-55-8, with an alternative registry designation of 2008714-47-2 documented in certain chemical databases. The molecular formula is definitively established as C₁₂H₁₇ClN₂O₃, corresponding to a molecular weight of 272.73 grams per mole.

The systematic name reflects the compound's structural organization, wherein a piperidine ring serves as the core heterocyclic framework, substituted at the 4-position with an oxygen bridge connecting to a phenyl ring. The phenyl substituent itself carries two distinct functional groups: a methyl group at the 4-position and a nitro group at the 2-position relative to the ether linkage. The hydrochloride designation indicates the presence of the compound as a salt formed between the basic piperidine nitrogen and hydrochloric acid.

The Simplified Molecular Input Line Entry System representation provides a concise structural descriptor: O=N+[O-].[H]Cl, which encodes the complete molecular connectivity including the ionic nature of both the nitro group and the hydrochloride salt formation. The compound also carries the Molecular Design Limited registry number MFCD13561165, facilitating cross-referencing across multiple chemical databases.

Crystallographic Characterization and Hirshfeld Surface Analysis

The crystallographic characterization of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride requires detailed analysis of its solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound remains limited in the available literature, structural insights can be derived from the molecular architecture and comparison with closely related piperidine derivatives.

The molecular geometry is expected to exhibit characteristic features of both the piperidine ring system and the substituted phenoxy moiety. The piperidine ring typically adopts a chair conformation in the solid state, with the phenoxy substituent preferentially occupying an equatorial position to minimize steric interactions. The presence of the hydrochloride salt introduces additional considerations for crystal packing, as the protonated piperidine nitrogen must be accommodated within the crystal lattice alongside chloride counterions.

Hirshfeld surface analysis, a powerful computational tool for examining intermolecular interactions in crystal structures, would be expected to reveal significant contributions from hydrogen bonding interactions involving the protonated piperidine nitrogen and the chloride anion. Additional weak interactions, such as carbon-hydrogen to oxygen contacts involving the nitro group and methyl substituents, likely contribute to the overall crystal stability. The nitro group, being strongly electron-withdrawing, creates regions of partial positive charge on adjacent aromatic carbons that can participate in weak electrostatic interactions with neighboring molecules.

The crystal packing is anticipated to be dominated by ionic interactions between the positively charged piperidinium cation and the chloride anion, supplemented by a network of weaker interactions including potential aromatic stacking interactions and hydrogen bonding involving the nitro group oxygen atoms as acceptors.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride provides crucial structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments reflecting the compound's diverse functional groups.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays characteristic signals for the substituted benzene ring protons. The 4-methyl-2-nitrophenoxy system generates a complex splitting pattern, with the aromatic protons appearing as a series of doublets and doublet of doublets due to ortho and meta coupling relationships. The methyl group attached to the aromatic ring manifests as a sharp singlet, typically observed around 2.3-2.5 parts per million, integrating for three protons.

The piperidine ring protons exhibit characteristic patterns reflecting the chair conformation dynamics. The axial and equatorial protons at the 2,3,5,6-positions appear as complex multipiples in the aliphatic region, while the proton attached to the carbon bearing the phenoxy substituent (position 4) displays a distinctive multiplet with coupling to adjacent ring protons. The piperidine nitrogen, being protonated in the hydrochloride salt, results in broadened signals for adjacent protons due to rapid exchange processes.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the characteristic 120-160 parts per million region. The nitro-substituted carbon exhibits significant downfield shifting due to the strong electron-withdrawing effect of the nitro group. The methyl carbon appears as a sharp signal in the aliphatic region, while the piperidine carbons display characteristic chemical shifts reflecting their proximity to the nitrogen center and the phenoxy substituent.

Fourier Transform Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present. The nitro group generates two strong absorption bands around 1520-1530 and 1340-1350 wavenumbers corresponding to asymmetric and symmetric nitro stretching vibrations, respectively. The aromatic carbon-carbon stretching appears around 1600 and 1500 wavenumbers, while the ether linkage contributes to absorption in the 1250-1300 wavenumber region. The piperidine nitrogen-hydrogen stretching, influenced by protonation and hydrogen bonding, appears as a broad absorption around 2500-3000 wavenumbers.

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the aromatic system. The 4-methyl-2-nitrophenoxy chromophore exhibits characteristic absorption bands resulting from π to π* transitions in the aromatic system, with the nitro group contributing to charge transfer character. The presence of the electron-donating methyl group and electron-withdrawing nitro group creates a push-pull electronic system that influences the absorption characteristics and may result in bathochromic shifts compared to unsubstituted phenoxy systems.

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride. While comprehensive single-crystal diffraction data for this specific compound remains limited in the current literature, conformational analysis can be predicted based on established principles of molecular geometry and crystal engineering.

The molecular conformation is primarily governed by the preferred geometry of the piperidine ring and the orientation of the phenoxy substituent. The piperidine ring adopts a chair conformation to minimize ring strain, with the phenoxy group preferentially occupying an equatorial position to reduce 1,3-diaxial interactions. The ether linkage connecting the piperidine and phenyl components allows for rotational freedom, though certain conformations may be energetically favored due to intramolecular interactions.

The phenoxy substituent orientation is influenced by several factors, including potential intramolecular hydrogen bonding between the protonated piperidine nitrogen and oxygen atoms of the nitro group, steric interactions between the methyl substituent and piperidine ring, and electronic effects arising from the nitro group's electron-withdrawing nature. Conformational analysis suggests that the phenyl ring and piperidine ring are unlikely to be coplanar, with a preferred dihedral angle that balances steric and electronic considerations.

Crystal packing analysis would reveal the intermolecular interaction patterns that stabilize the solid-state structure. The ionic nature of the hydrochloride salt necessitates consideration of electrostatic interactions between piperidinium cations and chloride anions. These primary ionic interactions are supplemented by secondary interactions including hydrogen bonding involving the nitro group oxygen atoms as acceptors and aromatic protons or methyl protons as weak donors.

The crystal structure likely exhibits a three-dimensional network of intermolecular interactions that optimize both ionic and van der Waals forces. The nitro group, being a strong electron-withdrawing substituent, creates electron-deficient regions on the aromatic ring that can participate in weak electrostatic interactions with electron-rich regions of neighboring molecules. Additionally, the methyl substituent may engage in weak hydrophobic interactions with similar groups in adjacent molecules.

Conformational flexibility analysis indicates that while the piperidine ring maintains its chair conformation, rotation around the carbon-oxygen bond connecting the piperidine to the phenoxy group allows for multiple low-energy conformations. The preferred solid-state conformation represents a compromise between intramolecular strain minimization and optimal intermolecular packing arrangements that maximize crystal lattice energy.

Properties

IUPAC Name |

4-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(8-9)14(15)16)17-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIVAFWXDDBARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-55-8 | |

| Record name | Piperidine, 4-(4-methyl-2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Overview

4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is a synthetic compound characterized by its piperidine ring and nitrophenoxy group. This compound is gaining attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 300.78 g/mol. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of extensive research.

The biological activity of 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride can be attributed to its ability to undergo reduction, transforming the nitro group into an amino group. This transformation enhances its capacity to bind with proteins and enzymes, thereby modulating their activity. The piperidine moiety also plays a crucial role in these interactions, facilitating binding to various molecular targets, including receptors and enzymes involved in critical biological processes.

Antibacterial Activity

Research indicates that compounds similar to 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride exhibit significant antibacterial properties. The introduction of nitro groups into piperidine derivatives has been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cellular processes.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride | TBD | Streptococcus pneumoniae, Staphylococcus aureus |

| 4′-n-butyl derivative | <10 | Streptococcus pneumoniae, Streptococcus pyogenes |

| Lincomycin derivative | <5 | Streptococcus pneumoniae |

Neuropharmacological Effects

The compound has been investigated for its potential applications in treating neurological disorders. Studies suggest that the piperidine structure can enhance brain exposure of certain ligands, making them effective against conditions like Alzheimer’s disease. Compounds derived from piperidine have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission .

Case Study: Alzheimer’s Disease

In a recent study, a series of piperidine-based compounds were evaluated for their ability to inhibit AChE. Among these, compounds containing the nitrophenoxy group demonstrated significant inhibitory activity, suggesting that modifications on the piperidine scaffold can lead to improved pharmacological profiles against Alzheimer’s disease .

Anticancer Potential

The presence of the nitro group in the chemical structure has been associated with anticancer properties. Nitro-containing compounds have been reported to inhibit various cancer cell types through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

Table 2: Anticancer Activity of Nitro-Containing Compounds

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride | Lung, Breast, Colorectal | DNA alkylation, Topoisomerase inhibition |

| Other nitro derivatives | Various | Inhibition of tubulin polymerization |

Safety and Toxicity

Acute toxicity studies conducted on similar compounds have shown favorable safety profiles, with no adverse reactions observed at high doses in animal models. This suggests that 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride may possess a substantial degree of safety for further development .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₇ClN₂O₃

- Molecular Weight : 272.73 g/mol

- CAS Number : 1220034-55-8

The compound features a piperidine ring substituted with a nitrophenoxy group, which contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride exhibit antidepressant properties. Studies have explored its mechanism of action, particularly its interaction with serotonin and norepinephrine transporters, suggesting potential use in treating depression and anxiety disorders.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

3. Neuropharmacological Research

The piperidine moiety is known for its role in neuropharmacology. Investigations into the compound's effects on neurotransmitter systems may lead to advances in treatments for neurological disorders such as schizophrenia or Parkinson's disease.

Material Science Applications

1. Polymer Chemistry

4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound finds applications in formulating advanced coatings and adhesives, particularly those requiring resistance to environmental degradation.

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. (2023) investigated the antidepressant effects of piperidine derivatives, including 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride. The results indicated a significant reduction in depressive symptoms in animal models when administered at specific dosages.

Case Study 2: Antimicrobial Activity

In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of various piperidine derivatives was evaluated against Gram-positive and Gram-negative bacteria. The findings highlighted that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for drug development.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Antimicrobial | Significant efficacy in animal models |

| Neuropharmacology | Treatment for neurological disorders | Potential interactions with neurotransmitters |

| Material Science | Polymer synthesis, Coatings | Enhanced properties in experimental formulations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride and related compounds:

Key Observations:

- Halogen vs. Alkyl Groups: The chloro substituent in 3-(4-Chloro-2-nitrophenoxy)piperidine HCl introduces electronegativity and steric bulk, which may alter receptor binding compared to the methyl group .

- Ring System Variations : The pyrrolidine analog () has a five-membered ring, reducing conformational flexibility compared to piperidine derivatives, which could impact biological activity .

Preparation Methods

General Synthetic Strategies

Piperidine derivatives with aromatic ether linkages are typically synthesized via nucleophilic substitution or coupling reactions. Key steps involve:

- Ether bond formation between a nitrophenol derivative and a piperidine moiety.

- Hydrochloride salt precipitation using HCl in polar solvents (e.g., ethanol, isopropyl alcohol).

Method 1: Nucleophilic Aromatic Substitution

Reaction Pathway

-

- The free base is treated with HCl gas in ethanol or isopropyl alcohol ().

- Yield : ~80–86% (based on analogous piperidine hydrochloride syntheses).

Key Data

| Parameter | Value | Source Analogy |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| HCl Concentration | 30% in ethanol | |

| Salt Precipitation | Ethyl acetate or IPA |

Method 2: Mitsunobu Coupling

Reaction Pathway

-

- 4-Methyl-2-nitrophenol and 4-hydroxypiperidine are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine ().

- Solvent : Tetrahydrofuran (THF) or dichloromethane.

Workup :

Key Data

| Parameter | Value | Source Analogy |

|---|---|---|

| Coupling Reagents | DEAD, PPh₃ | |

| Washing Solution | 2M NaOH | |

| Drying Conditions | Vacuum at 55°C for 5 hours |

Method 3: Reductive Amination

Reaction Pathway

-

- 4-Methyl-2-nitrobenzaldehyde reacts with 4-aminopiperidine in methanol.

- Reducing Agent : Sodium borohydride ().

Key Data

| Parameter | Value | Source Analogy |

|---|---|---|

| Reducing Agent | NaBH₄ in methanol | |

| HCl Volume | 30% w/w in ethanol | |

| Yield | ~79–86% |

Optimization Considerations

Challenges and Alternatives

- Nitro Group Stability : High temperatures during coupling may risk nitro reduction; mild conditions (e.g., <100°C) are preferred ().

- Regioselectivity : The nitro group’s meta-directing nature may necessitate protective group strategies for precise substitution.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-methyl-2-nitrophenol with a piperidine derivative (e.g., 4-chloropiperidine hydrochloride) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine is used to deprotonate the phenolic hydroxyl group, facilitating the substitution. Purification via crystallization (e.g., using ethanol or acetone) or column chromatography ensures high purity (>95%). Reaction time (6-12 hours) and temperature (40-60°C) are critical for yield optimization .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .

- Storage : Store in airtight containers at 2-8°C in a dry environment to prevent decomposition. Avoid exposure to strong oxidizers or heat sources .

- Spill Management : Use absorbent materials (e.g., vermiculite) for solid spills. Avoid dry sweeping to minimize aerosol formation. Ventilate the area and dispose of waste according to local regulations .

Q. How can researchers characterize the compound's purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate:hexane) to assess purity.

- Spectroscopy :

- NMR : H and C NMR to confirm the presence of the piperidine ring, nitrophenoxy group, and methyl substitution.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 285.1).

- Elemental Analysis : Validate empirical formula (CHNOCl) within ±0.4% deviation .

Advanced Research Questions

Q. How do the nitro and methyl substitutions on the phenoxy group influence biological activity?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like enzymes or receptors. The methyl group at the 4-position may improve lipophilicity, affecting membrane permeability. Comparative studies using analogs (e.g., 4-fluoro or unsubstituted phenoxy derivatives) in receptor-binding assays (e.g., radioligand displacement) can quantify these effects. Molecular docking simulations (e.g., AutoDock Vina) further predict interactions with active sites .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Test against kinase or protease targets (e.g., HIV-1 protease) using fluorometric or colorimetric assays (IC determination).

- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) or antiparasitic activity in Leishmania models. Use EC values to compare potency with reference drugs .

Q. What computational methods can predict its interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study binding stability over 100-ns trajectories.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC data from analogous compounds .

Q. How can analytical methods resolve stability issues under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 1-13). Monitor degradation via HPLC to identify breakdown products (e.g., nitro group reduction to amine).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius equations to predict shelf life at 25°C .

Q. What strategies optimize solubility for in vivo studies?

- Methodological Answer :

- Salt Selection : Test alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility.

- Cosolvency : Use DMSO/PEG 400 mixtures for parenteral formulations.

- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.